3-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride
Description
This compound is a triazole-pyrazole hybrid with a hydrochloride salt moiety. Its structure combines a 1,2,4-triazole core substituted with a 3,5-dimethylpyrazole group at position 3 and a methyl group at position 4. The hydrochloride salt enhances solubility and stability for pharmaceutical applications.
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6/c1-5-4-6(2)14(12-5)8-11-10-7(3)13(8)9/h4H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLGAADIAALCBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(N2N)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336683 | |
| Record name | 3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880-92-2 | |
| Record name | 3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents to form the desired triazole ring. The reaction conditions typically include the use of strong bases or acids, and the reaction is often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted triazoles and pyrazoles.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound shares structural motifs with several classes of bioactive triazoles and pyrazoles. Key analogs include:
Key structural distinctions :
- Substituent effects : The methyl and pyrazole groups in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., trinitromethyl in TNNT).
- Bioactivity drivers : Sulfur-containing analogs (e.g., thione derivatives) exhibit stronger antimicrobial activity, whereas fluorinated triazoles show enhanced antifungal potency.
Antimicrobial Activity
- Target compound: Limited data due to discontinuation, but pyrazole-triazole hybrids are known for broad-spectrum activity.
- Analog 1 : 3-Substituted-5-(1-hydroxybenzyl)-4H-1,2,4-triazoles show 90% inhibition against Candida albicans and E. coli at 0.01% concentration.
- Analog 2 : Chlorophenyl-substituted triazolo-thiadiazines exhibit moderate antibacterial activity (40–60% inhibition).
Antifungal Activity
- Target compound : Likely shares activity with fluorinated triazoles like fluconazole derivatives.
- Analog 3 : N-[2-(2,4-Difluorophenyl)-2-hydroxypropyl] triazoles inhibit Candida spp. with MIC values of 0.5–2 μg/mL , outperforming older azoles.
Thermal Stability
- Target compound: No direct data, but triazole-pyrazole hybrids generally decompose above 150°C.
- Analog 4 : TNNT and BTNAT decompose at 135°C and 146°C , respectively, under nitrogen.
Comparison with Other Triazoles
Biological Activity
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects based on recent research findings.
Synthesis and Structural Characteristics
The compound can be synthesized through a nucleophilic substitution reaction involving pyrazole derivatives and triazole frameworks. The structure has been characterized using various spectroscopic techniques, including NMR and mass spectrometry. The molecular formula is with a molecular weight of approximately 312.33 g/mol .
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential applications in pharmacology.
Antifungal Activity
One of the prominent activities observed is its antifungal properties. The compound has shown effectiveness against several fungal strains, making it a candidate for developing new antifungal agents. For instance, related compounds with similar structural motifs have been reported as potent fungicides .
Anticancer Properties
Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that certain analogs displayed significant antiproliferative activity, with IC50 values comparable to established chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) analysis revealed that modifications in the pyrazole and triazole moieties significantly influence the anticancer potency.
The mechanism by which these compounds exert their biological effects often involves interactions at the molecular level with key enzymes or receptors. For example, some studies suggest that the presence of specific functional groups enhances binding affinity to target proteins involved in cell proliferation and survival pathways .
Case Studies
Several case studies have been documented to illustrate the biological efficacy of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride:
- Antifungal Efficacy : A study conducted on various fungal strains revealed that the compound inhibited growth at low concentrations, suggesting its potential as a therapeutic agent against fungal infections.
- Cytotoxicity Against Cancer Cells : In vitro assays showed that the compound effectively reduced cell viability in breast cancer cell lines. The study highlighted the importance of the triazole ring in enhancing anticancer activity.
- Inhibition Studies : Research focused on enzyme inhibition found that this compound could inhibit specific enzymes critical for cancer cell metabolism, further supporting its role as an anticancer agent.
Data Tables
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride, and what critical reaction conditions influence yield?
- Methodological Answer : Multi-step synthesis typically involves cyclization and condensation reactions. For example, cyclization of hydrazide derivatives using phosphorous oxychloride at 120°C has been employed for analogous triazole-pyrazole hybrids . Key factors include temperature control, stoichiometric ratios of reagents (e.g., POCl₃), and purification via recrystallization. Intermediate characterization by IR and NMR ensures structural fidelity before final salt formation with HCl .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : Combined spectroscopic and crystallographic methods are essential. IR and ¹H/¹³C NMR verify functional groups and proton environments, while X-ray crystallography resolves ambiguities in regiochemistry, as demonstrated for similar triazol-amine derivatives . Elemental analysis and mass spectrometry (ESI-MS) confirm molecular weight and purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for structurally similar triazole-pyrazole hybrids?
- Methodological Answer : Discrepancies in NMR or IR spectra may arise from tautomerism or solvent effects. For instance, X-ray crystallography can definitively assign tautomeric forms, as shown in studies of [1,3]oxazolo-triazolo-pyrimidinones . Computational modeling (DFT) further aids in predicting and reconciling spectral outliers .
Q. What experimental strategies evaluate the compound's stability under varying pH, temperature, and light conditions?
- Methodological Answer : Accelerated stability studies using HPLC or UPLC track degradation products. For example, 6-hydroxy-tetramethylchromane derivatives were analyzed under UV light and thermal stress to identify decomposition pathways . Buffer solutions (pH 1–13) and controlled storage trials (e.g., -20°C vs. room temperature) assess hydrolytic and oxidative stability .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?
- Methodological Answer : Systematic substitution at the pyrazole and triazole rings modulates bioactivity. For S-derivatives of 4-amino-1,2,4-triazole-3-thiols, introducing electron-withdrawing groups (e.g., -CF₃) improved enzyme inhibition, validated via in vitro assays . Molecular docking studies against target proteins (e.g., kinases) rationalize observed SAR trends .
Q. What methodologies assess the environmental fate and ecotoxicological impact of this compound?
- Methodological Answer : Long-term environmental studies integrate laboratory and field data. Partition coefficients (log P) predict bioaccumulation, while OECD guidelines (e.g., Test No. 301) evaluate biodegradability. Metabolite identification via LC-MS/MS reveals transformation products in soil and water systems . Ecotoxicity assays (e.g., Daphnia magna survival) quantify acute and chronic effects .
Key Considerations for Experimental Design
- Synthesis : Prioritize anhydrous conditions to avoid side reactions during cyclization .
- Characterization : Use high-field NMR (≥400 MHz) to distinguish overlapping proton signals in aromatic regions .
- Biological Testing : Include positive controls (e.g., known kinase inhibitors) to validate assay reliability .
- Environmental Studies : Simulate real-world exposure scenarios (e.g., UV irradiation for photodegradation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
